molecular formula C17H20O3 B091271 1,3-bis(2-methylphenoxy)propan-2-ol CAS No. 17181-49-6

1,3-bis(2-methylphenoxy)propan-2-ol

Katalognummer: B091271
CAS-Nummer: 17181-49-6
Molekulargewicht: 272.34 g/mol
InChI-Schlüssel: GZSFOYFMSYYKJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-bis(2-methylphenoxy)propan-2-ol is an organic compound with the molecular formula C17H20O3 and a molecular weight of 272.34 g/mol This compound is characterized by the presence of two o-tolyloxy groups attached to a 2-propanol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-bis(2-methylphenoxy)propan-2-ol typically involves the reaction of 2-propanol with o-cresol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction. The process can be summarized as follows:

    Reactants: 2-Propanol and o-cresol

    Catalyst: Acidic or basic catalyst

    Solvent: Commonly used solvents include toluene or dichloromethane

    Temperature: Elevated temperatures (typically around 100-150°C)

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is also common to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions: 1,3-bis(2-methylphenoxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The o-tolyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

1,3-bis(2-methylphenoxy)propan-2-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1,3-bis(2-methylphenoxy)propan-2-ol involves its interaction with molecular targets through its functional groups. The o-tolyloxy groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

  • 2-Propanol, 1,3-bis(2-methylphenoxy)-
  • 1,3-Bis(allyloxy)-2-propanol
  • 1,3-Bis(4-allyl-2-methoxyphenoxy)-2-propanol

Comparison: 1,3-bis(2-methylphenoxy)propan-2-ol is unique due to the presence of o-tolyloxy groups, which impart specific chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

17181-49-6

Molekularformel

C17H20O3

Molekulargewicht

272.34 g/mol

IUPAC-Name

1,3-bis(2-methylphenoxy)propan-2-ol

InChI

InChI=1S/C17H20O3/c1-13-7-3-5-9-16(13)19-11-15(18)12-20-17-10-6-4-8-14(17)2/h3-10,15,18H,11-12H2,1-2H3

InChI-Schlüssel

GZSFOYFMSYYKJH-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(COC2=CC=CC=C2C)O

Kanonische SMILES

CC1=CC=CC=C1OCC(COC2=CC=CC=C2C)O

Key on ui other cas no.

17181-49-6

Synonyme

o-Tolyl-alpha-myanesin

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.